molecular formula C12H12N2O2S B1413133 Ethyl 5-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxylate CAS No. 1924165-94-5

Ethyl 5-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxylate

Cat. No. B1413133
CAS RN: 1924165-94-5
M. Wt: 248.3 g/mol
InChI Key: LJNBKTGXAUUZMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxylate, also known as 5-Methyl-1,3,4-thiadiazole-2-carboxylic acid ethyl ester, is a member of the family of thiadiazole compounds. It is a white to off-white crystalline powder that is insoluble in water and soluble in most organic solvents. This compound has a wide range of applications in the scientific research field, including medicinal chemistry, biochemistry, and pharmaceutical sciences.

Scientific Research Applications

Ethyl 5-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxylate has been used in a variety of scientific research applications, including medicinal chemistry, biochemistry, and pharmaceutical sciences. In medicinal chemistry, this compound has been used to synthesize novel thiadiazole derivatives with potential anti-inflammatory, anti-diabetic, and anti-cancer activities. In biochemistry, this compound has been used to study the mechanism of action of thiadiazole-based drugs. In pharmaceutical sciences, this compound has been used to develop novel pharmaceutical formulations with improved drug delivery properties.

Mechanism of Action

The mechanism of action of ethyl 5-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxylate is not fully understood. However, it is believed that this compound binds to the cysteine residues of proteins, which modifies their structure and function. This binding can result in the inhibition of enzyme activity or the activation of signaling pathways, leading to the desired effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 5-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxylate have not been extensively studied. However, some studies have suggested that this compound has anti-inflammatory, anti-diabetic, and anti-cancer activities. In addition, this compound has been shown to have a protective effect against oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 5-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxylate in laboratory experiments include its low cost and its availability in a wide range of concentrations. The main limitation of this compound is its insolubility in water, which makes it difficult to use in aqueous solutions.

Future Directions

The future directions for ethyl 5-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxylate research include further investigation of its biochemical and physiological effects, development of novel pharmaceutical formulations, and exploration of its potential applications in other scientific fields. In addition, further research should be conducted on the mechanism of action of this compound and its potential interactions with other drugs. Finally, more research should be conducted to explore the potential of this compound as an anticancer agent.

properties

IUPAC Name

ethyl 5-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-3-16-12(15)11-14-13-10(17-11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNBKTGXAUUZMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(S1)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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